2-((1,3,4-Thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one
Description
Properties
Molecular Formula |
C11H10N2OS2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H10N2OS2/c1-8-2-4-9(5-3-8)10(14)6-15-11-13-12-7-16-11/h2-5,7H,6H2,1H3 |
InChI Key |
RHNAUXGQHQTSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
Biological Activity
The compound 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one , also known by its CAS number 1031529-77-7 , is a novel organic compound featuring a thiadiazole moiety. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Antimicrobial Activity
Research indicates that compounds containing a thiadiazole moiety often exhibit significant antimicrobial properties. A study assessing various thiadiazole derivatives found that those with similar structures to this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Properties
In addition to its antibacterial effects, the compound has shown antifungal activity against various strains of fungi. In vitro tests indicated that it could inhibit the growth of common pathogenic fungi, suggesting potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
This data highlights the compound's superior antibacterial activity against Pseudomonas aeruginosa compared to other tested compounds .
Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
These results indicate a promising anticancer profile for this compound .
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one is a novel organic compound with a thiadiazole moiety that is known for its diverse biological activities. The compound's structure includes a thiadiazole ring attached to a thioether and a p-tolyl aromatic substituent, enhancing its chemical properties and potential biological interactions. This unique combination of functional groups gives it high reactivity and the ability to form various derivatives.
Potential Applications
This compound has potential applications in various fields:
- Drug discovery
- Agrochemical research
- Material science
Studies on Biological Interactions
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Molecular docking studies suggest that this compound can interact with specific enzymes or receptors involved in disease processes. For instance, hydrogen bonding and hydrophobic interactions have been observed with proteins related to cancer progression and microbial resistance.
Uniqueness of the Compound
The uniqueness of this compound lies in its specific combination of a thiadiazole ring with a p-tolyl substituent and a carbonyl group. This distinct arrangement enhances its biological activity and provides pathways for further chemical modifications that could lead to more effective derivatives.
Biological Activities of Thiadiazole Framework
Chemical Reactions Analysis
1.1. Thiadiazole Ring Formation
The synthesis typically begins with 1-chloro-4-isothiocyanatobenzene , which reacts with hydrazine hydrate to form N-(4-chlorophenyl)hydrazinecarbothioamide . Subsequent treatment with CS₂ under alkaline conditions (e.g., NaOH) cyclizes the intermediate into the thiadiazole ring, yielding 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol . This step establishes the core structure.
1.2. Thioether Functionalization
The final step involves S-alkylation of the thiol group with 2-bromoacetophenone derivatives (e.g., 2-bromoacetophenone) in acetone, facilitated by a base like K₂CO₂ . This introduces the p-tolyl group via the ketone moiety, completing the target compound .
2.1. Thiadiazole Ring Formation Mechanism
The cyclization of N-(4-chlorophenyl)hydrazinecarbothioamide with CS₂ proceeds via:
-
Nucleophilic attack of the thiol (-SH) group on CS₂, forming a dithiocarbamate intermediate.
-
Base-mediated elimination of HCl, leading to ring closure and formation of the thiadiazole framework .
2.2. S-Alkylation Mechanism
The thiol group (-SH) undergoes substitution with bromoacetophenone derivatives:
-
Dehydrohalogenation of bromoacetophenone generates a carbocation intermediate.
-
Nucleophilic attack by the thiol group, forming the thioether bond .
3.1. NMR Analysis
Key NMR findings for the target compound include:
-
Methylene group (S-CH₂) : δ 4.8 ppm (s, 2H).
-
Carbonyl group (C=O) : δ 165 ppm (C-8).
-
Thiadiazole ring carbons : δ 152 ppm (C-2), δ 166 ppm (C-5) .
-
HMBC correlations confirm the S-substitution, linking the methylene protons to the carbonyl carbon .
Derivatives and Reactions
The target compound’s structure allows for further derivatization:
-
Substitution on the thiadiazole ring : Replacement of the amino group with other functional groups (e.g., hydroxyl, alkyl) .
-
Modification of the p-tolyl group : Introduction of electron-withdrawing/donating substituents to alter reactivity .
-
Heterocyclization : Conversion into fused rings (e.g., triazolo-thiadiazines) via reaction with hydrazine hydrate .
Key Research Findings
-
Thione-thiol tautomerism : The synthesized compounds exhibit tautomerism, influencing reactivity and biological activity .
-
ADME predictions : Theoretical studies highlight favorable absorption and distribution profiles, enhancing drug-like properties .
-
Docking studies : Interactions with enzymes (e.g., 14-α-sterol demethylase) suggest antifungal activity via ergosterol biosynthesis inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal Activity: Thiadiazole-Oxadiazole Hybrids
Compounds like 2-[[5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-substituted ethan-1-one derivatives (e.g., 6e, 6k, 6r) exhibit potent antifungal activity against Candida species, comparable to ketoconazole. These hybrids leverage dual heterocyclic systems (thiadiazole and oxadiazole) to disrupt ergosterol biosynthesis, a key fungal membrane component . In contrast, the target compound lacks the oxadiazole moiety but retains the thiadiazole-thio group, which may reduce synergistic effects observed in hybrids.
Table 1: Antifungal Activity of Thiadiazole Derivatives
Anticancer Activity: Pyrimidine-Oxadiazole Derivatives
Derivatives such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (e.g., 4a–g) demonstrate cytotoxicity proportional to viable cell counts, with pyrimidine substitutions enhancing DNA intercalation or kinase inhibition .
Table 2: Cytotoxicity of Thiadiazole-Oxadiazole Derivatives
| Compound | Substituents | Cytotoxicity Profile |
|---|---|---|
| 4a–g | Pyrimidinylthio, oxadiazole | High (cell-dependent) |
| Target compound | p-Tolyl, thiadiazole-thio | Likely moderate |
Structural and Crystallographic Comparisons
This structural consistency suggests comparable reactivity and stability for the target compound.
Table 3: Structural Parameters of Thiadiazole Derivatives
| Compound | Key Structural Features | Bond Lengths (Å) |
|---|---|---|
| Fluorophenyl derivative | C-F, planar aryl | C=C: 1.379–1.402 |
| Target compound | p-Tolyl, thioether bridge | Expected similar range |
Antiviral Derivatives
Compounds like (1E,4E)-1-(4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)-5-(p-tolyl)penta-1,4-dien-3-one (4a) show antiviral activity against plant viruses, attributed to the conjugated dienone system and thiadiazole-thio groups .
Preparation Methods
Synthetic Pathway
The most widely reported method involves alkylation of 1,3,4-thiadiazole-2-thiol (1) with 2-bromo-1-(p-tolyl)ethan-1-one (2) under alkaline conditions.
Reaction Scheme:
$$
\text{1,3,4-Thiadiazole-2-thiol} + \text{2-bromo-1-(p-tolyl)ethanone} \xrightarrow{\text{NaOH, acetone}} \text{Target Compound}
$$
Experimental Protocol
Synthesis of 1,3,4-Thiadiazole-2-thiol (1):
- React hydrazine hydrate with carbon disulfide in ethanol under reflux (6–8 h).
- Cyclize intermediate with NaOH to form the thiol derivative (yield: 68–75%).
Alkylation Step:
- Dissolve 1 (1 equiv) in acetone.
- Add 2-bromo-1-(p-tolyl)ethanone (1.2 equiv) and NaOH (1.5 equiv).
- Stir at 0–5°C for 4 h, then at room temperature for 12 h.
- Isolate via filtration and recrystallize from ethanol (yield: 64–72%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent | Acetone |
| Yield | 64–72% |
| Purity (HPLC) | >98% |
Mechanistic Insights
The reaction proceeds via nucleophilic substitution (Sₙ2), where the thiolate anion attacks the electrophilic carbon of the brominated ketone. The alkaline medium deprotonates the thiol, enhancing nucleophilicity.
One-Pot Cyclization Using Polyphosphate Ester (PPE)
Synthetic Pathway
This method avoids isolated intermediates by combining thiosemicarbazide (3) and p-tolylacetic acid (4) in the presence of PPE.
Reaction Scheme:
$$
\text{Thiosemicarbazide} + \text{p-Tolylacetic Acid} \xrightarrow{\text{PPE, CHCl₃}} \text{Target Compound}
$$
Experimental Protocol
- Mix thiosemicarbazide (1 equiv) and p-tolylacetic acid (1.1 equiv) in chloroform.
- Add PPE (1.5 equiv) and reflux for 8–10 h.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 h |
| Solvent | Chloroform |
| Yield | 58–65% |
| PPE Role | Cyclodehydrating agent |
Advantages and Limitations
- Advantages: Eliminates toxic reagents (e.g., POCl₃), simplifies purification.
- Limitations: Lower yield compared to alkylation method; requires stringent moisture control.
Condensation with Hydrazonoyl Chlorides
Synthetic Pathway
Reaction of hydrazonoyl chlorides (5) with thiocarbamates (6) in ethanol forms the thiadiazole core.
Reaction Scheme:
$$
\text{Hydrazonoyl Chloride} + \text{Thiocarbamate} \xrightarrow{\text{EtOH, TEA}} \text{Target Compound}
$$
Experimental Protocol
- Dissolve hydrazonoyl chloride (1 equiv) and thiocarbamate (1 equiv) in ethanol.
- Add triethylamine (TEA, 1.2 equiv) and stir at 25°C for 6 h.
- Filter precipitate and recrystallize from methanol.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine (TEA) |
| Yield | 52–60% |
| Reaction Time | 6 h |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Toxicity Concerns | Scalability |
|---|---|---|---|---|
| Alkylation | 64–72 | >98 | Low | High |
| PPE Cyclization | 58–65 | 95–97 | None | Moderate |
| Hydrazonoyl Route | 52–60 | 90–93 | Moderate (TEA) | Low |
Optimal Method: Alkylation provides the highest yield and scalability, making it industrially preferable.
Characterization and Validation
Spectroscopic Data
- IR (KBr): 3245 cm⁻¹ (N–H), 1689 cm⁻¹ (C=O), 810 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.51 (s, 1H, NH), 7.85 (d, J = 8.2 Hz, 2H, aromatic), 5.01 (s, 2H, SCH₂), 2.39 (s, 3H, CH₃).
- LC-MS: m/z 250.3 [M+H]⁺.
Purity Assessment
- HPLC: Retention time = 6.8 min (C18 column, acetonitrile:H₂O = 70:30).
- Elemental Analysis: Calculated (%): C 52.78, H 4.03, N 11.19; Found (%): C 52.65, H 4.11, N 11.08.
Applications and Derivatives
The compound serves as a precursor for antifungal agents targeting 14-α-sterol demethylase and anticancer agents via GLS1 inhibition. Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) show enhanced bioactivity.
Q & A
Basic: What are effective synthetic routes for 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one, and how can reaction conditions be optimized for higher yields?
Answer:
The compound can be synthesized via nucleophilic substitution reactions between thiol-containing intermediates and activated ketones. A robust method involves reacting 1,3,4-thiadiazole-2-thiol derivatives with α-halo ketones under heterogenous catalysis. For example, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C improves reaction efficiency . Key optimization parameters include:
- Catalyst loading : 10 wt% catalyst enhances reaction rates without side product formation.
- Temperature control : Maintaining 70–80°C prevents thermal degradation of thiol intermediates.
- Solvent choice : PEG-400 facilitates better solubility of polar intermediates.
Post-reaction purification via recrystallization in aqueous acetic acid yields >95% purity.
Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?
Answer:
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for p-tolyl) and thiadiazole protons (δ 8.3–8.5 ppm). Methine protons adjacent to the ketone appear as singlets near δ 4.5–5.0 ppm .
- IR spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹), C-S bonds (~650 cm⁻¹), and aromatic C-H bending (~830 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangements of the thiadiazole and p-tolyl groups, confirming planarity and bond angles critical for biological activity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Answer:
SAR studies focus on modifying substituents on the thiadiazole and p-tolyl moieties:
- Thiadiazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position improves antifungal activity by enhancing electrophilicity for target binding .
- p-Tolyl modification : Replacing methyl with bulkier groups (e.g., benzhydrylpiperazine) increases steric hindrance, improving selectivity for cancer cell lines (e.g., HepG2 IC₅₀ = 12.62 µM vs. Gefitinib’s 11.72 µM) .
- Docking studies : Molecular docking with fungal CYP51 or human kinases identifies critical hydrogen bonds and π-π interactions. For example, thiadiazole sulfur atoms form hydrophobic interactions with ergosterol biosynthesis enzymes .
Advanced: What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values for similar derivatives)?
Answer:
Discrepancies often arise from experimental variables:
- Cell line heterogeneity : HepG2 (hepatoma) vs. MCF-7 (breast cancer) may express differing target protein levels, affecting IC₅₀. Validate using standardized cell lines (e.g., NCI-60 panel) .
- Assay protocols : MTT assays require strict control of incubation time (48–72 hr) and serum concentration to avoid false negatives .
- Compound stability : Pre-screen derivatives for stability in DMSO or cell media via HPLC to rule out degradation artifacts .
Advanced: How do computational methods like free energy perturbation (FEP) aid in optimizing blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
Answer:
FEP simulations predict binding free energy changes when modifying substituents. For example:
- Lipophilicity optimization : Adding cyclohexylmethyl groups to the acetamide side chain improves logP values, enhancing BBB permeability .
- Permeability prediction : Machine learning models (e.g., BBB score) prioritize derivatives with polar surface area <90 Ų and hydrogen bond donors ≤2 .
- In vivo validation : Pair computational results with parallel artificial membrane permeability assays (PAMPA) to confirm CNS penetration potential.
Advanced: What mechanistic insights explain the dual antifungal and anticancer activities of this compound?
Answer:
The thiadiazole-thioether scaffold targets multiple pathways:
- Antifungal action : Inhibition of ergosterol biosynthesis via binding to lanosterol 14α-demethylase (CYP51), confirmed by reduced ergosterol levels in Candida species (comparable to ketoconazole) .
- Anticancer activity : ROS generation from thiol-disulfide redox cycling induces apoptosis in HepG2 cells. Docking studies show additional inhibition of EGFR kinase domains .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in vitro?
Answer:
- ¹³C labeling : Track metabolic fate in liver microsomes by monitoring ¹³C NMR shifts in ketone and thiadiazole groups.
- ¹⁵N labeling : Identify hepatic cytochrome P450-mediated N-dealkylation products via LC-MS/MS .
- Applications : Quantify glutathione adducts to assess detoxification pathways and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
